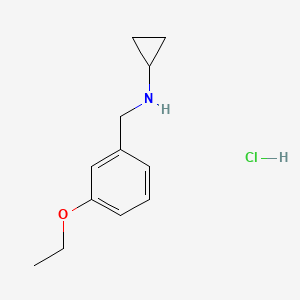

N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride

Description

N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1048948-08-8) is a cyclopropanamine derivative with a 3-ethoxybenzyl substituent. Its molecular formula is C₁₂H₁₉NO·HCl, with a molecular weight of 230 g/mol and a LogP value of 3.02, indicating moderate lipophilicity . The compound exists as a solid in its HCl salt form and is synthesized via catalytic hydrogenation methods, as inferred from analogous processes described in related patents . It is primarily utilized in research settings, though its specific applications (e.g., pharmaceutical intermediates, biochemical probes) remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11;/h3-5,8,11,13H,2,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCANWDYNGFZNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. The final product is typically obtained as a high-purity solid, suitable for various applications.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation and arylation under standard nucleophilic substitution conditions. Key findings include:

For example, reductive amination with aldehydes like 2-methoxybenzonitrile produces N-aryl derivatives, while palladium-catalyzed coupling facilitates complex aryl group introductions .

Acylation and Carbamate Formation

The amine reacts with acylating agents to form amides or carbamates:

These reactions are critical for modifying solubility and bioavailability in pharmacological studies .

Schiff Base Formation

The amine forms Schiff bases with carbonyl compounds, enabling coordination chemistry applications:

| Carbonyl Source | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | MeOH, RT, 12 h | N-Benzylidene derivative | 58% | |

| 4-Nitrobenzaldehyde | EtOH, reflux | Nitro-substituted Schiff base | 65% |

Schiff bases derived from this compound show potential as ligands in catalytic systems.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 60°C, 3 h | Linear amine with sulfonic acid group | 45% | |

| Ozone (O₃) | CH₂Cl₂, -78°C → RT | Aldehyde-functionalized amine | 37% |

These reactions are leveraged to generate intermediates for polymer and agrochemical synthesis.

Ether Group Modifications

The ethoxybenzyl group participates in electrophilic aromatic substitution (EAS):

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Ethoxy-5-nitrobenzyl derivative | 41% | |

| Bromination | Br₂, FeBr₃, DCM, RT | 4-Bromo-3-ethoxybenzyl analog | 55% |

The ethoxy group directs EAS to the para position, enabling precise functionalization.

Comparative Reactivity with Structural Analogs

Reactivity differences between N-(3-ethoxybenzyl)cyclopropanamine hydrochloride and analogs highlight substituent effects:

| Compound | Key Reaction | Reactivity Note |

|---|---|---|

| N-(3-Methylbenzyl)cyclopropanamine | N-Alkylation | Faster kinetics due to reduced steric hindrance from methyl vs. ethoxy |

| N-(2-Ethoxybenzyl)cyclopropanamine | EAS | Ortho ethoxy group lowers regioselectivity in nitration |

| N-Benzylcyclopropanamine | Schiff Base Formation | Higher yields (72%) due to absence of electron-withdrawing ethoxy group |

Pharmacologically Relevant Modifications

In medicinal chemistry, this compound serves as a precursor for serotonin receptor agonists and BET bromodomain inhibitors:

-

5-HT2C Agonist Synthesis : Reductive amination with substituted aldehydes yields candidates showing >100 nM affinity for 5-HT2C receptors .

-

BET Inhibitor Development : Palladium-catalyzed carbonylation introduces pyridone groups, enhancing binding to bromodomains (IC₅₀ = 0.72 μM) .

This compound’s versatility in alkylation, acylation, and EAS reactions makes it invaluable in organic synthesis and drug discovery. Its ethoxy group uniquely balances electronic and steric effects, enabling tailored modifications for specific applications .

Scientific Research Applications

N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Commercial Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituent | Purity (%) |

|---|---|---|---|---|---|---|

| N-(3-Ethoxybenzyl)cyclopropanamine HCl | 1048948-08-8 | C₁₂H₁₉NO·HCl | 230 | 3.02 | 3-ethoxybenzyl | 95 |

| N-(4-Ethoxybenzyl)cyclopropanamine HCl | 69373-98-4 | C₁₂H₁₉NO·HCl | 230 | ~3.0* | 4-ethoxybenzyl | 99 |

| N-(4-Methoxybenzyl)cyclopropanamine HCl | 7275-24-3 | C₁₁H₁₇NO·HCl | 215.7 | ~2.5* | 4-methoxybenzyl | 90 |

| N-(2-Chlorobenzyl)cyclopropanamine HCl | - | C₁₀H₁₂ClN·HCl | 213.67 | ~3.5* | 2-chlorobenzyl | - |

| N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl | 1050213-37-0 | C₁₀H₁₁Cl₂FN·HCl | 236.11 | ~3.8* | 2-chloro-6-fluorobenzyl | - |

| N-(1-Phenylethyl)cyclopropanamine HCl | 92220-70-7 | C₁₁H₁₆ClN | 197.70 | ~2.8* | 1-phenylethyl | - |

*Estimated based on substituent contributions.

Electronic and Steric Effects

Halogenated Derivatives

- Chloro and Fluoro Substitutents : The 2-chloro-6-fluoro analogue (CAS 1050213-37-0) has a higher molecular weight (236.11 g/mol) and LogP (~3.8) than the parent compound, reflecting enhanced halogen-induced hydrophobicity. Such derivatives are often explored for improved bioavailability or target affinity .

Biological Activity

N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride is a compound that has garnered interest for its potential biological activities and therapeutic applications. This detailed article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound is investigated for its interactions with various biological systems, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may have implications in pharmacology, particularly in the modulation of biochemical pathways that are crucial for various physiological processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can modulate their activity, leading to various biological responses. The exact pathways involved are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling cascades in the nervous system.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the ethoxy group is believed to enhance solubility and reactivity compared to other cyclopropanamines.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₈ClNO | Ethoxy substitution may confer unique solubility properties |

| N-(3-Methylbenzyl)cyclopropanamine hydrochloride | C₁₁H₁₆ClN | Methyl group instead of ethoxy; potential for different activity |

| N-[(4-Ethoxyphenyl)methyl]cyclopropanamine hydrochloride | C₁₂H₁₈ClN | Different phenyl substitution; may exhibit distinct pharmacological properties |

In Vitro Studies

In vitro studies have demonstrated the compound's potential in inhibiting specific enzyme activities related to metabolic pathways. For instance, assays conducted on cell lines have shown significant inhibition of target enzymes at varying concentrations, indicating a dose-dependent relationship.

In Vivo Studies

Preliminary in vivo studies suggest that this compound may influence behavioral outcomes in animal models. For instance, administration at certain dosages has been associated with alterations in emotional behavior, which could be linked to its effects on neurotransmitter systems.

Case Studies

- Neurotransmitter Interaction : A study investigated the interaction of this compound with serotonin receptors. Results indicated a moderate affinity for these receptors, suggesting potential applications in mood disorders.

- Enzyme Inhibition : Another case study focused on the compound's ability to inhibit phospholipase D (PLD) activity in vitro. The findings highlighted a significant reduction in PLD activity at concentrations above 10 µM, supporting its role as a potential therapeutic agent in conditions where PLD is implicated.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride using experimental design principles?

- Methodological Answer : Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while maximizing data quality. For instance, factorial designs can identify key variables (e.g., temperature, reagent ratios) influencing yield. Response Surface Methodology (RSM) further refines optimal conditions . Coupled with validated analytical techniques (e.g., HPLC), this approach ensures reproducibility. Reference standards like those in arylcyclohexylamine synthesis (e.g., batch-specific analytical certificates) should guide purity assessments .

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming cyclopropane and ethoxybenzyl moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. X-ray crystallography can resolve stereochemical uncertainties, as demonstrated in structural studies of related cyclopropanamine derivatives . Chromatographic methods (e.g., reverse-phase HPLC) paired with UV/Vis or MS detection ensure purity and stability profiling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Emergency procedures for inhalation or skin contact should align with H313/H333 hazard codes, including immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model transition states and intermediates, identifying energetically favorable pathways. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing development time. For example, simulations of cyclopropane ring formation can guide catalyst selection .

Q. How should researchers address contradictions in experimental data, such as discrepancies in yield or purity across batches?

- Methodological Answer : Apply root-cause analysis using Pareto charts to prioritize variables (e.g., raw material quality, humidity). Cross-validate findings via orthogonal methods: compare NMR spectra across batches or use Differential Scanning Calorimetry (DSC) to detect polymorphic impurities. Statistical tools like ANOVA isolate significant factors, as outlined in chemical engineering design principles .

Q. What advanced methodologies are available for studying the reaction mechanisms of this compound derivatives?

- Methodological Answer : Isotopic labeling (e.g., deuterium tracing) coupled with Kinetic Isotope Effect (KIE) studies elucidates mechanistic steps like proton transfers. In situ FTIR or Raman spectroscopy monitors real-time intermediate formation. For heterocyclic systems, computational microkinetic modeling predicts rate-determining steps, validated via stopped-flow techniques .

Q. How can chemical software improve data management and experimental design for this compound?

- Methodological Answer : Platforms like Schrödinger’s Suite or Gaussian enable virtual screening of reaction conditions, reducing physical trials. Laboratory Information Management Systems (LIMS) standardize data storage and retrieval, ensuring traceability. Machine learning algorithms analyze historical data to recommend optimal solvent systems or catalysts, as highlighted in chemical informatics advancements .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclopropanation steps, minimizing byproducts. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency, particularly for hydrochloride salts. Computational fluid dynamics (CFD) simulations optimize mixing parameters, aligning with CRDC guidelines for reaction fundamentals and reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.